molecular formula C5H11NO2S B2547282 4-hydroxy-1-imino-1lambda6-thian-1-one CAS No. 1609964-37-5

4-hydroxy-1-imino-1lambda6-thian-1-one

Cat. No.: B2547282
CAS No.: 1609964-37-5
M. Wt: 149.21
InChI Key: SUMHVNZFIBGRFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-imino-1lambda6-thian-1-one typically involves the reaction of thiopyran derivatives with appropriate reagents under controlled conditions. One common method includes the use of thioureas and acryloyl chloride, which undergo a cyclization reaction to form the desired thiopyran ring . The reaction is often promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the imino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-imino-1lambda6-thian-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

4-Hydroxy-1-imino-1lambda6-thian-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-imino-1lambda6-thian-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied for its binding affinity to G-protein coupled cannabinoid receptor (CB1) and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Hydroxy-1-imino-1lambda6-thian-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-imino-1-oxothian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-9(8)3-1-5(7)2-4-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMHVNZFIBGRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609964-37-5
Record name 4-hydroxy-1-imino-1lambda6-thian-1-one
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